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molecular formula C9H7BrS B173804 2-(Bromomethyl)-1-benzothiophene CAS No. 10133-20-7

2-(Bromomethyl)-1-benzothiophene

Cat. No. B173804
M. Wt: 227.12 g/mol
InChI Key: HGPATVJUCMLGIY-UHFFFAOYSA-N
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Patent
US04282227

Procedure details

A mixture of 4 g. (0.026 m.) of 2-methylbenzothiophene, 4.7 g. (0.027 m.) of N-bromosuccinimide, a catalytic amount of benzoyl peroxide and 250 ml. of carbon tetrachloride was stirred under irradiation for 30 minutes. The cooled and filtered mixture was evaporated to give an oily 2-bromomethylbenzothiophene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[CH:6]=1.[Br:11]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC2=C(C1)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 4 g
TEMPERATURE
Type
TEMPERATURE
Details
The cooled
FILTRATION
Type
FILTRATION
Details
filtered mixture
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCC=1SC2=C(C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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